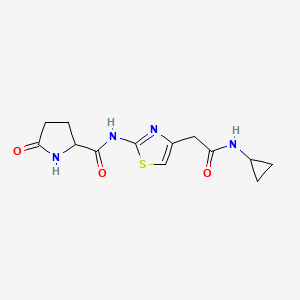

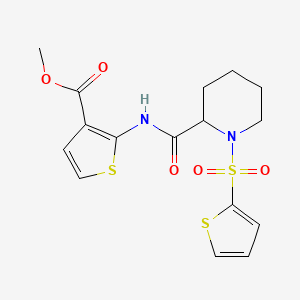

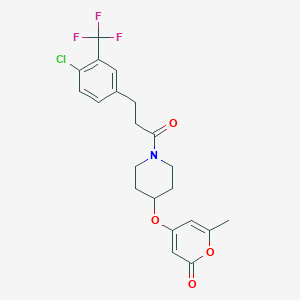

![molecular formula C9H7NO2S2 B2416015 Ácido 2-[2-(tiofen-3-il)-1,3-tiazol-4-il]acético CAS No. 863669-69-6](/img/structure/B2416015.png)

Ácido 2-[2-(tiofen-3-il)-1,3-tiazol-4-il]acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid” is a complex organic compound. While there is limited information available specifically on this compound, it is likely to share some properties with related compounds. For instance, Thiophene-3-acetic acid, an organosulfur compound with the formula HO2CCH2C4H3S, is a white solid and has attracted attention as a precursor to functionalized derivatives of polythiophene .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives are diverse and depend on the specific compound and conditions. For instance, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis

Thiophene-3-acetic acid, a related compound, is a white solid with a molar mass of 142.18 g/mol and a melting point of 79–80 °C .Aplicaciones Científicas De Investigación

- Los investigadores exploran modificaciones alrededor del núcleo de tiofeno para mejorar las propiedades farmacológicas. Estos derivados exhiben efectos anticancerígenos, antiinflamatorios, antimicrobianos e hipotensores .

- El ácido 2-[2-(tiofen-3-il)-1,3-tiazol-4-il]acético y los compuestos relacionados exhiben potencial como agentes antitumorales, antioxidantes y antivirales .

- La síntesis de materiales de oro a nanoescala en forma de roseta implica el ácido 2-[2-(tiofen-3-il)-1,3-tiazol-4-il]acético .

Química Medicinal y Desarrollo de Fármacos

Actividad Biológica y Aplicaciones para la Salud

Ciencia de Materiales y Nanotecnología

Química de Polímeros y Cristales Líquidos

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action:

The mode of action involves the compound interacting with its targets. Given its structure, we can speculate on potential mechanisms:

- Anti-inflammatory Activity : Thiophene derivatives often exhibit anti-inflammatory properties . It’s possible that our compound modulates inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Propiedades

IUPAC Name |

2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJPLNCSOGDLEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

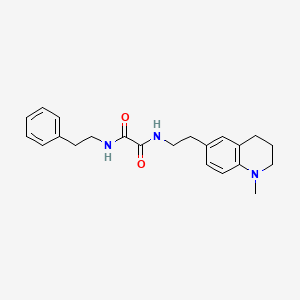

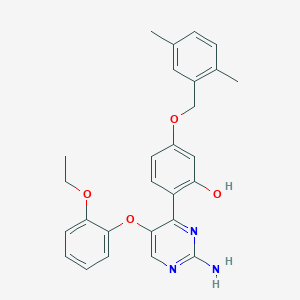

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

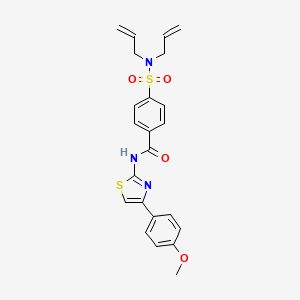

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)

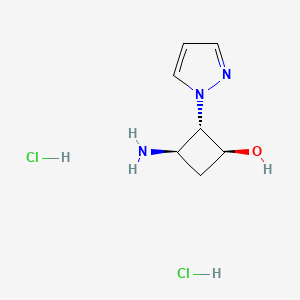

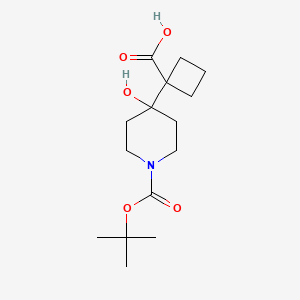

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)

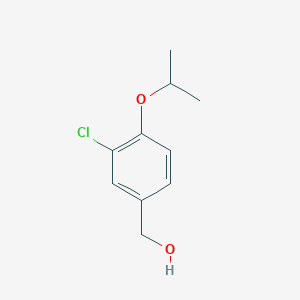

![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)

![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)